Cas no 2158-67-0 (1-Propanol,3,3'-(methylimino)bis-)

1-Propanol,3,3'-(methylimino)bis- structure
2158-67-0 structure
Product name:1-Propanol,3,3'-(methylimino)bis-
CAS No:2158-67-0
MF:C7H17NO2
MW:133.18900
CID:274517
PubChem ID:228352

1-Propanol,3,3'-(methylimino)bis- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,3,3'-(methylimino)bis-
    • 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL
    • 3,3'-(methylimino)dipropan-1-ol
    • 3,3'-Dihydroxy-N-methyl-dipropylamin
    • 3-[3-hydroxypropyl(methyl)amino]propan-1-ol
    • Bis-(3-hydroxy-propyl)-methyl-amin
    • bis-(3-hydroxy-propyl)-methyl-amine
    • N,N-Bis-(3-hydroxy-propyl)-methylamin
    • 2158-67-0
    • SCHEMBL15287
    • NSC-21214
    • 3-(3-HYDROXY-PROPYLAMINO)PROPAN-1-OL
    • Propanol, (methylimino)bis-
    • bis(3-hydroxypropyl)-methylamine
    • DTXSID90944186
    • NSC21214
    • 3,3'-(methylazanediyl)dipropan-1-ol
    • N,N-bis(3-hydroxypropyl)methylamine
    • 3,3'-(Methylazanediyl)di(propan-1-ol)
    • F75421
    • BS-49578
    • CS-0121048
    • PZWOAAMXFPKLPM-UHFFFAOYSA-N
    • 3-[(3-hydroxypropyl)(methyl)amino]propan-1-ol
    • 3,3'-(Methylazanediyl)bis(propan-1-ol)
    • Inchi: InChI=1S/C7H17NO2/c1-8(4-2-6-9)5-3-7-10/h9-10H,2-7H2,1H3
    • InChI Key: PZWOAAMXFPKLPM-UHFFFAOYSA-N
    • SMILES: OCCCN(CCCO)C

Computed Properties

  • Exact Mass: 147.125929g/mol
  • Surface Charge: 0
  • XLogP3: -0.4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 147.125929g/mol
  • Monoisotopic Mass: 147.125929g/mol
  • Topological Polar Surface Area: 43.7Ų
  • Heavy Atom Count: 10
  • Complexity: 60.6
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.005
  • Boiling Point: 262.8°Cat760mmHg
  • Flash Point: 126.2°C
  • Refractive Index: 1.475
  • PSA: 52.49000
  • LogP: -0.26830

1-Propanol,3,3'-(methylimino)bis- Security Information

1-Propanol,3,3'-(methylimino)bis- Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Propanol,3,3'-(methylimino)bis- PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF28960-250mg
3,3'-(Methylazanediyl)bis(propan-1-ol)
2158-67-0 95%
250mg
$134.00 2024-04-20
A2B Chem LLC
AF28960-5g
3,3'-(Methylazanediyl)bis(propan-1-ol)
2158-67-0 95%
5g
$1260.00 2024-04-20
1PlusChem
1P00BCRK-250mg
Propanol, (methylimino)bis-
2158-67-0 95%
250mg
$133.00 2023-12-19
1PlusChem
1P00BCRK-5g
Propanol, (methylimino)bis-
2158-67-0 95%
5g
$1293.00 2023-12-19
Chemenu
CM558381-1g
3,3'-(Methylazanediyl)bis(propan-1-ol)
2158-67-0 95%+
1g
$593 2023-02-02
A2B Chem LLC
AF28960-100mg
3,3'-(Methylazanediyl)bis(propan-1-ol)
2158-67-0 95%
100mg
$79.00 2024-04-20
eNovation Chemicals LLC
Y1223365-5g
3,3'-(methylazanediyl)bis(propan-1-ol)
2158-67-0 95%
5g
$1600 2025-02-20
eNovation Chemicals LLC
Y1223365-5g
3,3'-(methylazanediyl)bis(propan-1-ol)
2158-67-0 95%
5g
$1600 2025-02-19
eNovation Chemicals LLC
Y1223365-1g
3,3'-(Methylazanediyl)bis(propan-1-ol)
2158-67-0 95%
1g
$600 2024-06-03
Aaron
AR00BCZW-100mg
Propanol, (methylimino)bis-
2158-67-0 95%
100mg
$126.00 2025-02-12

1-Propanol,3,3'-(methylimino)bis- Related Literature

Additional information on 1-Propanol,3,3'-(methylimino)bis-

Introduction to 1-Propanol, 3,3'-(Methylimino)bis- (CAS No. 2158-67-0)

1-Propanol, 3,3'-(methylimino)bis-, also known as N,N'-dimethyl-1,3-propanediamine, is a versatile organic compound with the chemical formula C5H14N2. This compound is classified as a diamine and has gained significant attention in various fields, including pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and properties make it a valuable intermediate in the development of advanced materials and therapeutic agents.

The compound's CAS number, 2158-67-0, is a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure consistent and accurate referencing in scientific literature and databases. This identifier is crucial for researchers and industry professionals to access reliable information about the compound's properties, synthesis methods, and applications.

N,N'-dimethyl-1,3-propanediamine is characterized by its linear structure with two primary amine groups (-NH2) separated by a three-carbon chain. The presence of methyl groups on the nitrogen atoms imparts additional stability and reactivity to the molecule. These structural features contribute to its diverse reactivity profile, making it an attractive starting material for various chemical transformations.

In the pharmaceutical industry, 1-Propanol, 3,3'-(methylimino)bis- has been explored for its potential in drug synthesis. Recent studies have highlighted its use as a building block in the development of novel therapeutic agents. For example, researchers at the University of California have utilized this compound to synthesize new classes of antiviral drugs that show promise in combating emerging viral infections. The compound's ability to form stable amide bonds and its compatibility with various functional groups make it a valuable precursor in drug design.

Beyond pharmaceuticals, N,N'-dimethyl-1,3-propanediamine has found applications in materials science. Its use as a cross-linking agent in polymer synthesis has been extensively studied. A recent publication in the Journal of Polymer Science reported that this compound can enhance the mechanical properties of polyurethane foams by promoting intermolecular interactions and improving network formation. The resulting materials exhibit superior strength and flexibility, making them suitable for use in automotive components and construction materials.

The synthesis of 1-Propanol, 3,3'-(methylimino)bis- can be achieved through several routes. One common method involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity. Another approach involves the reductive amination of 1,3-diaminopropane with formaldehyde and methanol. Both methods have been optimized to achieve high yields and selectivity, making them suitable for large-scale production.

The safety and environmental impact of N,N'-dimethyl-1,3-propanediamine are important considerations for its industrial use. Studies have shown that this compound has low toxicity when handled properly and does not pose significant environmental risks when used within regulatory guidelines. However, appropriate handling procedures should be followed to ensure worker safety and minimize any potential hazards.

In conclusion, 1-Propanol, 3,3'-(methylimino)bis- (CAS No. 2158-67-0) is a multifaceted compound with a wide range of applications in pharmaceuticals and materials science. Its unique chemical properties make it an essential building block for advanced materials and therapeutic agents. Ongoing research continues to uncover new uses for this versatile diamine, further solidifying its importance in modern chemistry.

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